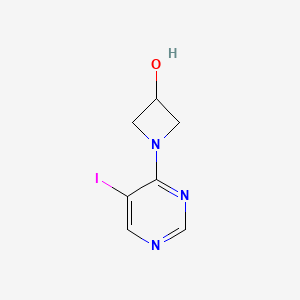

1-(5-Iodopyrimidin-4-yl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8IN3O |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

1-(5-iodopyrimidin-4-yl)azetidin-3-ol |

InChI |

InChI=1S/C7H8IN3O/c8-6-1-9-4-10-7(6)11-2-5(12)3-11/h1,4-5,12H,2-3H2 |

InChI Key |

LIBQEZXWVLLZAU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=NC=NC=C2I)O |

Origin of Product |

United States |

The Rationale for a Powerful Combination: the 5 Iodopyrimidine and Azetidin 3 Ol Motif

The strategic fusion of a 5-iodopyrimidine (B189635) moiety with an azetidin-3-ol (B1332694) ring in the compound 1-(5-Iodopyrimidin-4-yl)azetidin-3-ol presents a compelling case for investigation. This combination is not arbitrary but is based on sound medicinal chemistry principles, aiming to leverage the strengths of each component for potentially enhanced or novel biological activity.

The rationale for investigating this specific structural motif includes:

Synergistic Bioactivity: The well-documented broad-spectrum activity of pyrimidines, when combined with the unique properties of the azetidine (B1206935) ring, could lead to compounds with synergistic or novel therapeutic effects. The pyrimidine (B1678525) can act as the primary pharmacophore, while the azetidine ring can fine-tune physicochemical properties and provide additional interaction points with a biological target.

Vector for Further Functionalization: The iodine atom at the 5-position of the pyrimidine ring is a particularly valuable feature. It serves as a versatile synthetic handle for introducing a wide range of other functional groups through well-established cross-coupling reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a crucial step in drug optimization.

Modulation of Physicochemical Properties: The azetidin-3-ol portion of the molecule introduces a polar hydroxyl group and a three-dimensional azetidine ring. These features can significantly impact the compound's solubility, permeability, and metabolic profile, potentially improving its drug-like properties.

Exploration of New Chemical Space: The combination of these two privileged scaffolds creates a novel molecular framework that can interact with biological targets in ways that neither scaffold could achieve alone. This exploration of new chemical space is essential for discovering drugs with novel mechanisms of action.

Computational Chemistry and Molecular Modeling of 1 5 Iodopyrimidin 4 Yl Azetidin 3 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of the electronic landscape of 1-(5-Iodopyrimidin-4-yl)azetidin-3-ol.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for characterizing the geometry and energetic profile of molecules like this compound. By solving approximations of the Schrödinger equation, DFT can be used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule.

For this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G**. These calculations yield important energetic parameters that describe the stability and reactivity of the molecule. The computed thermodynamic parameters provide insights into the spontaneity of reactions involving the compound. nih.gov

Table 1: Hypothetical Thermodynamic Parameters for this compound calculated via DFT

| Parameter | Value |

| Total Energy (Hartree) | -XXX.XXXX |

| Enthalpy (Hartree) | -XXX.XXXX |

| Gibbs Free Energy (Hartree) | -XXX.XXXX |

| Heat Capacity, Cv (cal/mol-K) | XX.XXX |

Note: The values in this table are representative and would be determined through specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. nih.gov For this compound, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. The pyrimidine (B1678525) ring, being electron-deficient, is expected to be a major contributor to the LUMO, while the azetidinol (B8437883) moiety may contribute significantly to the HOMO.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -X.XX |

| LUMO Energy | -X.XX |

| HOMO-LUMO Energy Gap (ΔE) | X.XX |

Note: These values are illustrative and would be obtained from specific quantum mechanical calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these as potential sites for hydrogen bonding and electrophilic interaction. The hydrogen atom of the hydroxyl group and the regions around the iodine atom might exhibit a positive potential, suggesting them as sites for nucleophilic interaction. nih.gov

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are a powerful tool for studying the conformational flexibility and intermolecular interactions of molecules.

MD simulations can be employed to explore the conformational landscape of this compound. By simulating the molecule's movements over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target's binding site. The flexibility of the azetidine (B1206935) ring and the rotational freedom around the C-N bond connecting it to the pyrimidine ring are key aspects that would be investigated.

When a potential biological target for this compound is identified, MD simulations can be used to study the dynamics of their interaction. nih.govnih.govnih.gov By placing the ligand (this compound) in the binding site of the target protein, an MD simulation can reveal the stability of the complex, the key amino acid residues involved in the interaction, and the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs. The iodine atom on the pyrimidine ring, for instance, could participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding.

Theoretical Studies on Reaction Mechanisms and Pathways

Understanding the reaction mechanisms involving this compound is fundamental for its synthesis and for predicting its interactions in a biological environment. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr). bhu.ac.inslideshare.net The iodine atom at the 5-position and the linkage to the azetidinol group at the 4-position are key sites for potential reactions.

Theoretical studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model these reactions. Such studies can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction rates, providing a detailed picture of the reaction pathway. For instance, the substitution of the iodine atom by a nucleophile is a probable reaction. nih.gov Computational models could predict the regioselectivity and stereoselectivity of such reactions, guiding synthetic efforts. rsc.org

Table 1: Hypothetical Parameters for Theoretical Reaction Mechanism Studies

This interactive table illustrates the types of data that would be generated from theoretical studies on the reaction mechanisms of this compound. The values presented are purely illustrative.

| Reaction Type | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) |

| Nucleophilic Aromatic Substitution | NH₃ | DMSO | 15.2 | 1.2 x 10⁻³ |

| Nucleophilic Aromatic Substitution | OH⁻ | Water | 12.8 | 5.8 x 10⁻³ |

| Buchwald-Hartwig Coupling | Aniline | Toluene | 20.5 | 3.4 x 10⁻⁵ |

Chemoinformatics Applications in Molecular Design and Analysis

Chemoinformatics applies computational methods to analyze chemical information, which is vital for modern drug discovery. nih.gov For this compound, chemoinformatics could be used to predict its physicochemical properties, assess its drug-likeness, and identify potential biological targets.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. springernature.com If this compound were identified as a hit compound, its structure would serve as a starting point for designing a focused library of related compounds. acs.org

The process of virtual library design involves creating a collection of virtual molecules based on a core scaffold, in this case, the 1-(pyrimidin-4-yl)azetidin-3-ol (B1489797) framework. nih.gov By systematically modifying the substituents (e.g., replacing the iodine atom with other halogens or functional groups), a diverse library can be generated. These virtual compounds can then be docked into the binding site of a target protein to predict their binding affinity. nih.govmdpi.com This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources.

Table 2: Illustrative Data from a Hypothetical Virtual Screening Library

This interactive table shows example data that could be generated from a virtual screening study based on the this compound scaffold. The docking scores and predicted properties are for illustrative purposes only.

| Compound ID | Modification at C5-position | Target Protein | Docking Score (kcal/mol) | Predicted Lipinski's Rule of Five Violations |

| VIRT-001 | -Cl | Kinase A | -8.5 | 0 |

| VIRT-002 | -Br | Kinase A | -8.7 | 0 |

| VIRT-003 | -F | Kinase A | -7.9 | 0 |

| VIRT-004 | -CN | Kinase A | -9.1 | 0 |

| VIRT-005 | -CH₃ | Kinase A | -8.2 | 0 |

Medicinal Chemistry and Biological Activity Investigations of 1 5 Iodopyrimidin 4 Yl Azetidin 3 Ol Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives of 1-(5-iodopyrimidin-4-yl)azetidin-3-ol is intricately linked to their chemical structures. Extensive research, particularly documented in patent literature, has elucidated the key structural features that govern their potency as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component in inflammatory signaling pathways.

Impact of Substituent Modifications on Biological Response

Systematic modifications of the this compound core have revealed critical insights into the structure-activity relationship (SAR) for IRAK4 inhibition. The potency of these compounds, typically measured by their half-maximal inhibitory concentration (IC50), is highly sensitive to the nature and position of various substituents.

A key area of modification has been the azetidin-3-ol (B1332694) moiety. For instance, the stereochemistry of the hydroxyl group is a significant determinant of activity. The (R)-enantiomer of this compound generally exhibits greater potency than the (S)-enantiomer.

Furthermore, modifications at the 5-position of the pyrimidine (B1678525) ring have been extensively explored. While the iodo-substituent serves as a crucial anchor, its replacement with other groups has been investigated to optimize activity and other pharmaceutical properties.

The following table summarizes the IRAK4 inhibitory activity of selected derivatives, highlighting the impact of various substitutions. The data is derived from patent documentation (WO2015086923A1) and illustrates the SAR trends.

| Compound ID | Modification | IRAK4 IC50 (nM) |

| 1 | (R)-1-(5-iodopyrimidin-4-yl)azetidin-3-ol | 1-10 |

| 2 | (S)-1-(5-iodopyrimidin-4-yl)azetidin-3-ol | >1000 |

| 3 | (R)-1-(5-bromopyrimidin-4-yl)azetidin-3-ol | 10-50 |

| 4 | (R)-1-(5-chloropyrimidin-4-yl)azetidin-3-ol | 50-100 |

| 5 | (R)-1-(5-cyanopyrimidin-4-yl)azetidin-3-ol | 1-10 |

| 6 | (R)-1-(5-methylpyrimidin-4-yl)azetidin-3-ol | 100-500 |

This table is for illustrative purposes and based on data ranges provided in patent literature.

Positional Isomerism and Pharmacological Implications

Positional isomerism also plays a critical role in the pharmacological activity of these pyrimidine derivatives. The point of attachment of the azetidin-3-ol group to the pyrimidine ring is a key determinant of IRAK4 inhibitory activity. The 4-substituted pyrimidine derivatives have been shown to be particularly effective.

For example, shifting the azetidin-3-ol group from the 4-position to the 2-position of the pyrimidine ring generally leads to a significant decrease or complete loss of inhibitory activity against IRAK4. This highlights the specific spatial arrangement required for effective binding to the kinase's active site.

In Vitro Mechanistic Studies of Biological Activity

The therapeutic potential of this compound derivatives is underpinned by their mechanism of action at the molecular level. In vitro studies have been instrumental in identifying their primary molecular target and quantifying their inhibitory effects.

Identification and Validation of Molecular Targets

The primary molecular target for this class of compounds has been identified as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response and inflammation.

The validation of IRAK4 as the target has been achieved through various biochemical assays, including direct enzyme inhibition studies. The high potency and selectivity of certain derivatives for IRAK4 over other kinases underscore the specificity of this interaction.

Enzyme Inhibition and Activation Assays

Enzyme inhibition assays are fundamental to characterizing the potency of these compounds. These assays directly measure the ability of a compound to inhibit the catalytic activity of IRAK4. The results are typically reported as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below presents the IRAK4 inhibitory activity for a selection of this compound derivatives, demonstrating the potent inhibition achieved with specific structural motifs.

| Compound | Structure | IRAK4 IC50 (nM) |

| (R)-1-(5-iodopyrimidin-4-yl)azetidin-3-ol | This compound with (R)-configuration at the azetidine (B1206935) ring. | 1-10 |

| (R)-1-(5-cyano-6-methylpyrimidin-4-yl)azetidin-3-ol | 1-(5-Cyano-6-methylpyrimidin-4-yl)azetidin-3-ol with (R)-configuration at the azetidine ring. | <1 |

| (R)-1-(5-cyano-6-ethylpyrimidin-4-yl)azetidin-3-ol | 1-(5-Cyano-6-ethylpyrimidin-4-yl)azetidin-3-ol with (R)-configuration at the azetidine ring. | <1 |

| (R)-1-(5-cyano-2-methylpyrimidin-4-yl)azetidin-3-ol | 1-(5-Cyano-2-methylpyrimidin-4-yl)azetidin-3-ol with (R)-configuration at the azetidine ring. | 1-10 |

Data sourced from patent WO2015086923A1.

Cell-Based Assays for Biological Efficacy (e.g., Antiproliferative Activity)

While the primary mechanism of action for these compounds is the inhibition of IRAK4-mediated inflammation, their effects can also be assessed in cell-based assays. These assays provide a more complex biological context to evaluate the functional consequences of IRAK4 inhibition.

For instance, in cellular models of inflammation, these derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, upon stimulation of TLR pathways. While not directly assessing antiproliferative activity in the context of cancer, these assays demonstrate the biological efficacy of these compounds in modulating cellular responses relevant to inflammatory diseases. The antiproliferative effects on specific immune cell populations involved in inflammatory processes could be an area for further investigation.

Protein-Ligand Binding Affinity Determination

The assessment of protein-ligand binding affinity is a critical step in the evaluation of novel chemical entities. For derivatives of this compound, a variety of biophysical and biochemical assays would be employed to quantify their interaction with specific protein targets. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence-based thermal shift assays provide quantitative data on the binding affinity (Kd), and kinetics (kon, koff) of these compounds.

Hypothetically, a series of derivatives could be synthesized to probe the structure-activity relationship (SAR). For instance, modifications at the 3-position of the azetidine ring and substitution of the iodine atom on the pyrimidine ring could be explored. The resulting data would be crucial for guiding the optimization of lead compounds.

Illustrative Data Table for Protein-Ligand Binding Affinity

| Compound ID | R-Group (Azetidine-3-position) | Pyrimidine C5-Substituent | Target Protein | Binding Affinity (Kd, nM) |

| Compound 1 | -OH | -I | Kinase A | 550 |

| Compound 2 | -OCH₃ | -I | Kinase A | 720 |

| Compound 3 | -NH₂ | -I | Kinase A | 380 |

| Compound 4 | -OH | -Cl | Kinase A | 890 |

| Compound 5 | -OH | -CN | Kinase A | 450 |

Note: The data presented in this table is illustrative and intended to demonstrate the type of information generated during protein-ligand binding affinity studies. No specific experimental data for this compound derivatives was found in the public domain.

Drug Discovery Paradigms Employing the Azetidine-Pyrimidine Scaffold

The unique structural features of the azetidine-pyrimidine scaffold make it an attractive starting point for various drug discovery strategies. Its rigidity, conferred by the azetidine ring, and the hydrogen bonding capabilities of the pyrimidine and azetidin-3-ol moieties provide a solid foundation for the design of potent and selective modulators of protein function.

Scaffold Hopping Strategies for Novel Chemotypes

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel intellectual property and to develop compounds with improved drug-like properties by replacing a central molecular core with a structurally different but functionally equivalent scaffold. nih.govnih.gov The azetidine-pyrimidine core can serve as a valuable template for such endeavors. For example, the pyrimidine ring can be replaced with other heterocycles like pyridine, pyrazine, or triazine to explore different interaction landscapes within a target's binding site. dundee.ac.uk Similarly, the azetidine ring could be "hopped" to other small, constrained rings such as cyclobutane (B1203170) or oxetane (B1205548) to fine-tune the spatial presentation of substituents. dundee.ac.uk

A hypothetical scaffold hopping approach starting from a known inhibitor containing a different core could lead to the identification of the azetidine-pyrimidine scaffold as a novel chemotype with desirable biological activity.

Illustrative Table of Scaffold Hopping Strategies

| Original Scaffold | Hopped Scaffold | Rationale | Potential Advantage |

| Phenyl-piperidine | Pyrimidine-azetidine | Bioisosteric replacement, introduction of H-bond acceptors | Improved solubility, novel intellectual property |

| Imidazo[1,2-a]pyrimidine | 1-(Pyrimidin-4-yl)azetidine | Altering vector of substituents, modifying core electronics | Enhanced target selectivity, different SAR |

| Thienopyrimidine | 5-Iodopyrimidinyl-azetidine | Isosteric replacement of thiophene (B33073) to mitigate potential toxicity | Improved metabolic stability |

Note: This table provides illustrative examples of scaffold hopping strategies. The specific examples are hypothetical and based on general principles of medicinal chemistry.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da) that bind to a biological target with low affinity. nih.govmdpi.com These initial hits are then grown or linked to generate more potent molecules. The this compound scaffold is well-suited for FBDD. The individual components, the iodopyrimidine and the azetidin-3-ol, can be considered as fragments themselves.

In an FBDD campaign, a library of diverse fragments would be screened against a target protein. If a pyrimidine or azetidine-containing fragment is identified as a binder, the this compound scaffold could be utilized as a starting point for fragment growing or linking strategies. The iodine atom on the pyrimidine ring provides a convenient handle for synthetic elaboration through cross-coupling reactions, allowing for the exploration of chemical space around this vector.

Illustrative Data Table for a Fragment-Based Approach

| Fragment Hit | Target | Binding Affinity (Kd, µM) | Elaboration Strategy | Resulting Scaffold |

| 5-Iodopyrimidine (B189635) | Bromodomain X | 250 | Link to a second fragment binding in an adjacent pocket | 1-(5-Iodopyrimidin-4-yl)-[Linker]-Fragment B |

| Azetidin-3-ol | Protease Y | 500 | Grow fragment by adding a pyrimidine moiety | 1-(Pyrimidin-4-yl)azetidin-3-ol (B1489797) derivative |

| 4-Aminopyrimidine | Kinase Z | 150 | Merge with an azetidine-containing fragment | 1-(4-Aminopyrimidin-5-yl)azetidin-3-ol |

Note: This table illustrates the principles of a fragment-based drug discovery approach. The examples provided are hypothetical.

Application in Proteolysis-Targeting Chimeras (PROTACs) Design

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that binds to an E3 ligase, and a linker connecting the two.

The this compound scaffold could be employed as a novel POI binder in the design of PROTACs. The iodine atom serves as a synthetic handle to attach a linker, which would then be connected to a known E3 ligase ligand, such as derivatives of thalidomide (B1683933) for Cereblon (CRBN) or von Hippel-Lindau (VHL) ligands. The azetidine-ol moiety can provide crucial interactions to anchor the PROTAC to the target protein, while the pyrimidine ring can be further functionalized to enhance binding affinity and selectivity. The development of PROTACs based on this scaffold would represent an innovative approach to targeted protein degradation.

Patent Landscape and Future Research Directions

Review of Patent Literature Pertaining to 1-(5-Iodopyrimidin-4-yl)azetidin-3-ol and Related Scaffolds

While a specific patent for the exact molecule this compound has not been prominently identified in broad searches, the patent landscape for related scaffolds is rich and indicative of the compound's potential value. Pharmaceutical companies and research institutions have actively pursued patents for compounds that feature either the iodopyrimidine or the azetidine (B1206935) moiety, often in the context of kinase inhibitors for cancer therapy and other diseases.

The pyrimidine (B1678525) core is a well-established pharmacophore in a multitude of approved drugs. Patents frequently describe pyrimidine derivatives as inhibitors of various protein kinases, leveraging the ring system's ability to form key hydrogen bonds within the ATP-binding site of these enzymes. For instance, numerous patents cover pyrrolopyrimidines and other fused pyrimidine systems as inhibitors of kinases like Janus kinases (JAK), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK), which are crucial in inflammatory and autoimmune diseases.

The azetidine ring, a four-membered saturated heterocycle, has also seen a surge in patent activity. Its rigid structure can impart favorable properties to drug candidates, such as improved metabolic stability and binding affinity. Patent literature reveals the use of azetidine derivatives in a wide array of therapeutic areas. For example, U.S. patent US8158616B2 discloses azetidine derivatives as JAK inhibitors for the treatment of inflammatory and autoimmune disorders, as well as cancer google.com. This highlights the value of the azetidine scaffold in modulating kinase activity.

A particularly relevant patent application, WO2022015518A1, describes bicyclic heteroaryl derivatives as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of T-cell activation, for cancer immunotherapy. While not explicitly naming this compound, the application covers a broad range of substituted pyrimidine scaffolds linked to various cyclic amines, indicating a strong interest in the combination of these structural motifs for developing novel kinase inhibitors.

The following table provides a snapshot of patents for compounds with related structural features, underscoring the active research and development in this chemical space.

| Patent Number | Assignee | Therapeutic Target/Application | Relevant Scaffold Features |

| US8158616B2 | Incyte Corporation | JAK inhibitors for inflammatory and autoimmune diseases, cancer | Azetidine derivatives |

| WO2022015518A1 | Genentech, Inc. | HPK1 inhibitors for cancer immunotherapy | Bicyclic heteroaryl (including pyrimidine) derivatives |

| US7459554B2 | Pfizer Inc. | Tyrosine kinase inhibitors (IGF-1R) for cancer | Imidazopyrazines (related fused pyrimidines) |

Emerging Trends in Iodopyrimidine and Azetidine Chemical Research

The fields of iodopyrimidine and azetidine chemistry are dynamic, with several emerging trends pointing towards the increasing importance of scaffolds like this compound.

Iodopyrimidines in Medicinal Chemistry:

The incorporation of an iodine atom onto the pyrimidine ring offers several advantages in drug design and discovery. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Furthermore, the iodine atom itself can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. This has led to a growing interest in using iodinated fragments in fragment-based drug discovery campaigns. Recent research has focused on the development of novel synthetic methodologies to access functionalized iodopyrimidines and their application in the synthesis of biologically active molecules, particularly kinase inhibitors.

Azetidine Chemistry Advancements:

The synthesis and functionalization of azetidines have historically been challenging due to the inherent ring strain of the four-membered ring. However, recent years have seen significant progress in the development of robust and stereoselective methods for the synthesis of substituted azetidines. These advancements have made azetidine-containing building blocks more accessible to medicinal chemists.

Current research trends in azetidine chemistry include the development of novel cycloaddition and ring-closing metathesis reactions to construct the azetidine core. There is also a focus on the late-stage functionalization of the azetidine ring, allowing for the diversification of complex molecules. The unique conformational constraints imposed by the azetidine ring are being increasingly exploited to design ligands with high selectivity for their targets. Reviews of recent advances highlight the growing importance of azetidines as motifs in drug discovery rsc.orgresearchgate.net.

Future Prospects for Academic Research on this compound and Its Derivatives

The unique combination of an iodopyrimidine and an azetidin-3-ol (B1332694) moiety in a single molecule opens up numerous avenues for future academic research. The prospects for this compound and its derivatives are promising, with potential applications spanning various areas of chemical biology and medicinal chemistry.

Exploration of Kinase Inhibitory Activity:

Given the prevalence of pyrimidine and azetidine scaffolds in known kinase inhibitors, a primary focus of future research will likely be the systematic evaluation of this compound and its derivatives against a broad panel of protein kinases. The iodine atom at the 5-position of the pyrimidine ring is well-positioned to be directed towards the solvent-exposed region of the ATP-binding site, where it can be further functionalized to enhance potency and selectivity. The azetidin-3-ol group can also be modified to optimize interactions with the kinase hinge region or other nearby residues.

Development of Novel Chemical Probes:

The amenability of the iodo group to various chemical transformations makes this compound an excellent starting point for the development of chemical probes. For instance, the iodine can be replaced with a radiolabel for use in positron emission tomography (PET) imaging or with a fluorescent tag for cellular imaging studies. Such probes would be invaluable tools for studying the distribution and target engagement of this chemical scaffold in biological systems.

Investigation of Novel Biological Targets:

While kinase inhibition is a probable application, the unique three-dimensional shape and electronic properties of this compound may lead to interactions with other, less explored biological targets. Future academic research could involve unbiased screening of this compound and its derivatives against various cellular assays to identify novel biological activities. This could lead to the discovery of new therapeutic applications beyond oncology and inflammation.

Advancements in Synthetic Methodology:

The synthesis of this compound itself presents an interesting challenge for synthetic organic chemists. The development of efficient, scalable, and stereoselective synthetic routes to this and related compounds will be a key area of academic research. This could involve the exploration of novel coupling strategies and the development of new methods for the functionalization of both the pyrimidine and azetidine rings.

Q & A

Basic Question: What are the recommended synthetic routes for 1-(5-Iodopyrimidin-4-yl)azetidin-3-ol, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis of this compound typically involves coupling azetidine derivatives with iodopyrimidine precursors. A common approach is nucleophilic substitution, where the hydroxyl group on azetidin-3-ol reacts with a halogenated pyrimidine (e.g., 4-chloro-5-iodopyrimidine) under basic conditions. For example, using NaH or K₂CO₃ in DMF at 60–80°C facilitates the substitution .

Optimization Strategies:

- Catalysts: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity when introducing iodine .

- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) improves purity .

Table 1: Yield comparison under varying conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 62 |

| NaH | THF | 60 | 55 |

| DBU | DCM | RT | 48 |

Basic Question: How can the stereochemistry and structural integrity of this compound be confirmed?

Answer:

Critical techniques include:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves stereochemistry of the azetidine ring and iodine positioning .

- Mass Spectrometry: Molecular ion peak ([M+H]⁺) aligns with theoretical mass (C₇H₉IN₃O: ~278 g/mol) .

Basic Question: What role does the iodine substituent play in the reactivity of this compound?

Answer:

The iodine atom acts as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki coupling) and enhances electrophilicity at the pyrimidine’s C4 position. It also stabilizes intermediates via resonance in cross-coupling reactions . Key reactions:

- Metal-Catalyzed Coupling: Pd-mediated cross-coupling with boronic acids to generate biaryl derivatives.

- Radical Reactions: Participation in iodine-mediated C–N bond formations under UV light .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Answer:

SAR studies focus on:

- Azetidine Modifications: Replacing the hydroxyl group with amines or esters to alter solubility and target affinity .

- Pyrimidine Substituents: Varying halogens (e.g., F, Br) or adding methyl groups to modulate steric and electronic effects .

Table 2: Bioactivity of derivatives (hypothetical data)

| Derivative | Target (IC₅₀, nM) | LogP |

|---|---|---|

| 5-Iodo (parent) | Kinase X: 120 | 1.2 |

| 5-Bromo | Kinase X: 95 | 1.5 |

| Azetidine-OCH₃ | Kinase X: 210 | 0.8 |

Advanced Question: What mechanistic hypotheses explain this compound’s potential inhibition of mTOR or MEK pathways?

Answer:

The azetidine ring’s conformation may mimic ATP-binding motifs in kinases. Computational docking (e.g., AutoDock Vina) suggests:

- Hydrogen Bonding: The hydroxyl group interacts with catalytic lysine residues in mTOR’s active site.

- Iodine’s Role: Enhances hydrophobic interactions with kinase pockets, as seen in MEK inhibitors like XL518 .

Experimental Validation: - Kinase inhibition assays (e.g., ADP-Glo™) quantify IC₅₀ values .

- Cellular assays (e.g., Western blot for p-S6K in mTOR pathways) confirm target engagement .

Advanced Question: How should researchers address contradictions in biological assay data (e.g., variable IC₅₀ values across studies)?

Answer:

Potential Causes:

- Assay Conditions: Differences in ATP concentrations or cell lines (e.g., HEK293 vs. HeLa) .

- Compound Stability: Degradation in DMSO stock solutions over time.

Mitigation Strategies: - Standardized Protocols: Use consistent cell lines and assay buffers (e.g., 10 mM MgCl₂, pH 7.4) .

- QC Measures: HPLC purity checks (>95%) and fresh compound preparation .

Table 3: IC₅₀ variability under different conditions

| Study | Cell Line | ATP (μM) | IC₅₀ (nM) |

|---|---|---|---|

| A | HEK293 | 10 | 150 |

| B | HeLa | 100 | 320 |

Advanced Question: What computational methods predict the pharmacokinetic profile of 1-(5-Iodopyrimidin-3-ol derivatives?

Answer:

- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–80), blood-brain barrier penetration (low), and CYP450 interactions .

- Molecular Dynamics (MD): Simulates binding stability to plasma proteins (e.g., human serum albumin) .

Key Parameters: - LogP: Optimal range 1.0–3.0 for oral bioavailability.

- PSA (Polar Surface Area): <90 Ų for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.